

# melting point of 3-Iodopyridine-2,6-diamine

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## Compound of Interest

Compound Name: 3-Iodopyridine-2,6-diamine

Cat. No.: B031681

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## An In-Depth Technical Guide to the Melting Point of 3-Iodopyridine-2,6-diamine

This guide provides a comprehensive technical overview of **3-Iodopyridine-2,6-diamine**, with a primary focus on its melting point—a critical parameter for identification, purity assessment, and quality control in research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data with practical experimental methodology.

## Introduction and Strategic Importance

**3-Iodopyridine-2,6-diamine** (CAS No. 856851-34-8) is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry.<sup>[1][2][3]</sup> Its primary role is as a key intermediate in the synthesis of related pharmaceutical compounds and their impurities.<sup>[1][3][4]</sup> Notably, it is used in the synthesis of 3-Phenylphenazopyridine, an impurity of the well-known urinary tract analgesic, Phenazopyridine.<sup>[1][4]</sup> The compound also serves as a documented reference standard for analytical method development and validation, particularly in the quality control (QC) processes for Phenazopyridine manufacturing, adhering to stringent regulatory requirements.<sup>[2]</sup>

Given its role as a crucial building block and reference material, the accurate characterization of its physicochemical properties is paramount. The melting point, in particular, serves as a fundamental benchmark for identity confirmation and purity verification.

## Physicochemical Properties

The essential properties of **3-iodopyridine-2,6-diamine** are summarized below. These data are critical for its handling, characterization, and application in synthetic protocols.

Property	Value	Source(s)
IUPAC Name	3-iodopyridine-2,6-diamine	[5]
Synonyms	2,6-Diamino-3-iodopyridine	[1][2][3]
CAS Number	856851-34-8	[1][2][6]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> IN <sub>3</sub>	[1][2][5]
Molecular Weight	235.03 g/mol	[1][2][5]
Appearance	Yellow to off-white solid	[7][8]
Melting Point	124-126 °C	[7][8]
Predicted Density	2.150 ± 0.06 g/cm <sup>3</sup>	[1]
Predicted pKa	3.77 ± 0.50	[1]

Below is a visual representation of the compound's chemical structure.

Caption: Chemical structure of **3-iodopyridine-2,6-diamine**.

## The Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow, well-defined temperature range, typically 0.5-1.0 °C. This physical constant is therefore a robust criterion for two key analytical objectives:

- **Identification:** By comparing the experimentally determined melting point of an unknown sample with a known literature value, one can establish its likely identity.
- **Purity Assessment:** The presence of soluble impurities disrupts the crystal lattice of a solid. This disruption requires less energy to overcome the intermolecular forces, resulting in a melting point depression and a broadening of the melting range.[9] For instance, an impure

sample might melt over a range of 3-5 °C or more, and at a temperature lower than the pure substance.

Therefore, a sharp melting point that aligns with the literature value (124-126 °C) is a strong indicator of the high purity of a sample of **3-Iodopyridine-2,6-diamine**.

## Experimental Protocol: Capillary Melting Point Determination

This section provides a standardized, step-by-step methodology for the accurate determination of the melting point of **3-Iodopyridine-2,6-diamine** using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).

Caption: Workflow for accurate melting point determination.

### Methodology

- Sample Preparation:
  - Ensure the **3-Iodopyridine-2,6-diamine** sample is completely dry. Solvents can act as impurities and depress the melting point.[\[10\]](#)
  - Place a small amount of the solid on a clean, dry surface (like a watch glass). If the crystals are large, gently crush them into a fine powder using a spatula.[\[10\]](#)[\[11\]](#)
  - Take a capillary melting point tube and jab the open end into the powder pile until a small amount of solid enters the tube.[\[9\]](#)[\[10\]](#)
- Packing the Sample:
  - Invert the capillary tube (sealed end down) and tap it gently on a hard surface to cause the solid to fall to the bottom.[\[10\]](#)
  - To ensure dense packing, drop the capillary tube, sealed end down, through a long piece of glass tubing (approx. 1 meter). The bouncing action will compact the solid tightly at the bottom.[\[9\]](#)[\[10\]](#) Proper packing is crucial to prevent the sample from shrinking away from the viewing area during heating.

- Repeat until the packed sample height is 2-3 mm. A sample height greater than this will lead to an artificially broad melting range, as there will be a significant temperature gradient across the sample.<sup>[10]</sup>
- Measurement - Two-Stage Approach for Accuracy:
  - Rapid, Approximate Measurement (if m.p. is unknown): Insert the capillary into the heating block. Set a fast heating rate (e.g., 10-20 °C per minute) to quickly find the approximate melting temperature.<sup>[9]</sup> This saves time and establishes a target range. Do not record this as the official melting point.
  - Slow, Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.<sup>[10]</sup> Using a fresh sample in a new capillary tube, heat at a medium rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to a slow crawl—no more than 1-2 °C per minute.<sup>[9]</sup> This slow rate is essential to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.
- Data Recording:
  - Observe the sample closely through the magnifying viewfinder.
  - Record the temperature ( $T_1$ ) at which the very first droplet of liquid becomes visible within the solid matrix.<sup>[10]</sup>
  - Continue heating slowly and record the temperature ( $T_2$ ) at which the last crystal of solid just melts completely into a transparent liquid.
  - The final result should be reported as a range:  $T_1 - T_2$ . For a pure sample of **3-Iodopyridine-2,6-diamine**, this range should fall within the expected 124-126 °C.
- Validation:
  - For the highest degree of confidence, perform the measurement in duplicate or triplicate (using a fresh sample each time). Consistent results validate the technique and the sample's purity.

- Periodically calibrate the thermometer of the apparatus using certified melting point standards (e.g., benzoic acid, urea) to ensure the instrument's accuracy.[9]

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Iodopyridine-2,6-diamine** is not readily available, safe handling practices should be based on its structure as an aromatic amine and iodo-compound. Similar chemicals are classified as irritants.[5][12][13]

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.
- Engineering Controls: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][13]
- Exposure Routes: Avoid contact with skin and eyes. In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] Do not ingest.
- Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C for long-term stability.[1]

## Conclusion

The melting point of **3-Iodopyridine-2,6-diamine**, established at 124-126 °C, is a cornerstone of its analytical profile.[7][8] It serves not only as a primary means of identification but also as a sensitive indicator of purity, a critical attribute for its application as a synthetic intermediate and analytical standard in the pharmaceutical industry. The meticulous application of the capillary melting point determination protocol described herein ensures that researchers and quality control analysts can reliably verify the integrity of this important chemical compound.

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